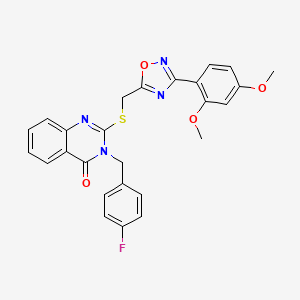

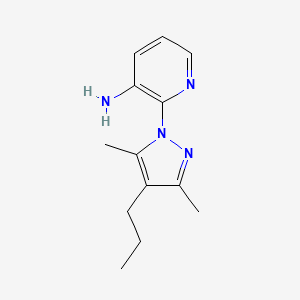

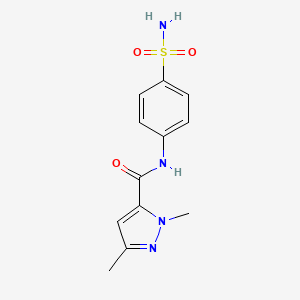

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine, also known as PY-3-PY, is an organic compound belonging to the pyrazol-1-yl class of compounds. It is a non-steroidal anti-inflammatory drug (NSAID) and is used in scientific research as a tool to study inflammation and its effects on the body. PY-3-PY has been found to be effective in reducing inflammation and pain in laboratory animals.

Applications De Recherche Scientifique

Chemistry and Properties of Pyrazole-Pyridinamine Compounds

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine, as a chemical entity, shares structural similarities with pyrazole-pyridinamine compounds that have been extensively studied for their versatile chemistry and properties. The fascination with pyrazole and pyridinamine derivatives arises from their broad range of applications, including their roles in forming complexes with unique spectroscopic, structural, magnetic, biological, and electrochemical activities. These compounds are also explored for their potential in unidentified analogues suggesting more areas of interest for scientific research (Boča, Jameson, & Linert, 2011).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, analogous to structures related to this compound, is pivotal in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The synthesis of such scaffolds, employing hybrid catalysts, showcases the broad applicability of these structures in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).

Pyrazolo[3,4-b]pyridine as Kinase Inhibitors

The structural motif of pyrazolo[3,4-b]pyridine, closely related to this compound, has been identified as a versatile scaffold for the design of kinase inhibitors. This underscores the significance of pyrazol-pyridinamine derivatives in therapeutic applications, particularly in targeting various kinase-related pathways (Wenglowsky, 2013).

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives, akin to this compound, are recognized for their wide spectrum of biological activities. These include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties, highlighting the therapeutic potential of pyrazole-based compounds (Dar & Shamsuzzaman, 2015).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

Compounds featuring pyrazolo[1,5-a]pyrimidine scaffolds demonstrate a broad range of medicinal properties, such as anticancer, CNS agents, and anti-infectious activities. This illustrates the crucial role of pyrazole-pyridinamine derivatives in drug discovery and the ongoing need for medicinal chemists to explore this scaffold further (Cherukupalli et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao), which are known targets for neurodegenerative disorders .

Mode of Action

It’s worth noting that compounds with similar structures have shown potential in binding to the active site of cholinesterase enzymes (ache and bche), suggesting a selective inhibition potential . This implies that these compounds might interact with their targets, leading to changes in the normal functioning of these enzymes.

Biochemical Pathways

It’s known that inhibition of ache and mao can affect various biochemical pathways, including the cholinergic and monoaminergic pathways, respectively . These pathways are crucial for various neurological functions, and their disruption can lead to a variety of downstream effects.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

This could potentially have neuroprotective effects, particularly in the context of neurodegenerative disorders .

Action Environment

Factors such as the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds .

Propriétés

IUPAC Name |

2-(3,5-dimethyl-4-propylpyrazol-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-4-6-11-9(2)16-17(10(11)3)13-12(14)7-5-8-15-13/h5,7-8H,4,6,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAINLTYVFTSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N(N=C1C)C2=C(C=CC=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

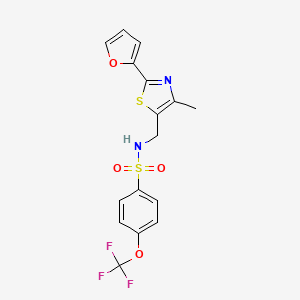

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)

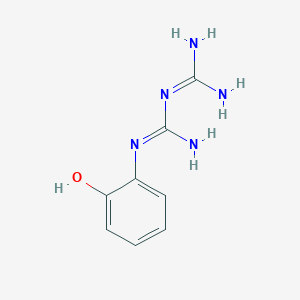

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2897131.png)

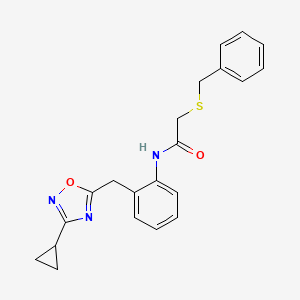

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2897135.png)